4-(Piperazine-1-carbonyl)-benzoic acid
Description
The exact mass of the compound 4-(Piperazine-1-carbonyl)-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Piperazine-1-carbonyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazine-1-carbonyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(piperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUGMOWFSOPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365995 | |
| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-20-4 | |
| Record name | 4-(1-Piperazinylcarbonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazine-1-carbonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 691394-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data of 4-(Piperazine-1-carbonyl)-benzoic acid
An In-depth Technical Guide to the Spectroscopic Profile of 4-(Piperazine-1-carbonyl)-benzoic acid
Authored by: A Senior Application Scientist
Introduction
4-(Piperazine-1-carbonyl)-benzoic acid is a bifunctional organic molecule that incorporates a rigid benzoic acid scaffold and a flexible piperazine ring linked by an amide bond. Its structure is of significant interest to researchers in medicinal chemistry and materials science, where the distinct properties of the aromatic carboxylic acid and the piperazine amine offer opportunities for diverse molecular interactions and further chemical modifications. The benzoic acid moiety provides a site for salt formation or esterification, while the secondary amine in the piperazine ring is a key site for derivatization, making this compound a versatile building block in drug discovery and polymer chemistry.[1][2][3][4][5][6]
A comprehensive understanding of the spectroscopic characteristics of 4-(Piperazine-1-carbonyl)-benzoic acid is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide provides a detailed analysis of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of the spectral data is grounded in the established principles of spectroscopic analysis of benzoic acid and piperazine derivatives.[7][8][9][10]
Molecular Structure and Spectroscopic Implications
The molecular structure of 4-(Piperazine-1-carbonyl)-benzoic acid dictates its spectroscopic properties. The molecule can be dissected into three key components: the para-substituted benzene ring, the carboxylic acid group, and the piperazine-1-carbonyl (amide) group. The electronic interplay between these groups, such as the electron-withdrawing nature of the carbonyl groups and the potential for hydrogen bonding, will be reflected in the spectral data.
Caption: Molecular structure of 4-(Piperazine-1-carbonyl)-benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8]
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(Piperazine-1-carbonyl)-benzoic acid is expected to show distinct signals for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The exact chemical shifts can be influenced by the solvent used.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.0 | Doublet | 2H | Ar-H | Protons on the benzene ring ortho to the carboxylic acid group. |
| ~7.5 | Doublet | 2H | Ar-H | Protons on the benzene ring ortho to the amide group. |
| ~3.6 | Multiplet (broad) | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the amide nitrogen. |
| ~2.8 | Multiplet (broad) | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the secondary amine. |
| ~2.5 | Singlet (broad) | 1H | -NH- | The proton of the secondary amine in the piperazine ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, only four signals are expected for the aromatic carbons.
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~165.5 | -C(O)N- | Carbonyl carbon of the amide. |
| ~142.0 | Ar-C | Quaternary aromatic carbon attached to the amide group. |
| ~133.0 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~129.5 | Ar-CH | Aromatic carbons ortho to the carboxylic acid group. |
| ~127.0 | Ar-CH | Aromatic carbons ortho to the amide group. |
| ~48.0 | Piperazine -CH₂- | Carbons adjacent to the amide nitrogen. |
| ~45.0 | Piperazine -CH₂- | Carbons adjacent to the secondary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3300 | Medium | N-H stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (Piperazine) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1630 | Strong | C=O stretch | Amide (Amide I band) |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300 | Strong | C-O stretch | Carboxylic Acid |
| ~1250 | Strong | C-N stretch | Amide/Amine |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding.[11] The two distinct carbonyl peaks for the carboxylic acid and the amide are also key identifying features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[8] For 4-(Piperazine-1-carbonyl)-benzoic acid, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₁₂H₁₄N₂O₃, MW = 234.25).[1][2][4]
Expected Fragmentation Pattern
The molecule is expected to fragment at the amide bond and within the piperazine ring.
Caption: Proposed key fragmentation pathways in Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-(Piperazine-1-carbonyl)-benzoic acid, the absorption is dominated by the π → π* transitions of the benzene ring. The presence of the carbonyl and amide substituents will cause a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see strong absorption bands in the UV region, likely between 200 and 300 nm. The exact λ_max will depend on the solvent polarity.[12]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-(Piperazine-1-carbonyl)-benzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile or after derivatization.[8][13]
-
Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion
The spectroscopic profile of 4-(Piperazine-1-carbonyl)-benzoic acid is well-defined by the combination of its constituent functional groups. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, IR spectroscopy confirms the presence of the carboxylic acid, amide, and piperazine moieties, mass spectrometry verifies the molecular weight and provides structural information through fragmentation, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. This comprehensive spectroscopic guide serves as a valuable resource for the identification and characterization of this important chemical building block in research and development settings.
References
-
PubChem. 4-(Piperazine-1-carbonyl)-benzoic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
PubChem. 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid. National Center for Biotechnology Information. [Link]
-
Chatterjee, I., Roy, D., & Panda, G. Supporting Information. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]
-
ResearchGate. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]
Sources
- 1. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Piperazine-1-carbonyl)-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Sigma Aldrich 4-(Piperazine-1-carbonyl)-benzoic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of 4-(Piperazine-1-carbonyl)-benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1][2] Its unique structural and physicochemical properties, including a six-membered ring with two nitrogen atoms at positions 1 and 4, grant it conformational flexibility and tunable basicity.[2] This allows piperazine-containing molecules to effectively interact with diverse biological targets such as G-protein coupled receptors, ion channels, and enzymes.[3] The 4-(piperazine-1-carbonyl)-benzoic acid core, in particular, has emerged as a critical pharmacophore in the development of targeted therapies, most notably in the field of oncology. This guide provides an in-depth technical overview of the synthesis, mechanism of action, and evaluation of this important class of molecules, with a focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthetic Strategies: Building the 4-(Piperazine-1-carbonyl)-benzoic Acid Core
The synthesis of 4-(piperazine-1-carbonyl)-benzoic acid derivatives is primarily centered around the robust and versatile amide bond formation. The most common and industrially scalable approach involves the coupling of a piperazine derivative with a terephthalic acid monoester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Core Synthesis Rationale
The choice of starting materials is dictated by efficiency and the desired substitution pattern. Terephthalic acid monomethyl ester is a common starting material as the methyl ester provides a readily hydrolyzable protecting group for one of the carboxylic acid functionalities, allowing for selective amide coupling at the other. N-Boc-piperazine is often used to ensure mono-acylation and prevent the formation of undesired bis-acylated byproducts. The Boc (tert-butyloxycarbonyl) group is a stable protecting group that can be efficiently removed under acidic conditions.[4]
Detailed Synthetic Protocol: A Two-Step Approach
A representative synthesis of a key intermediate for many PARP inhibitors, such as Olaparib, is outlined below.[4][5]
Step 1: Amide Coupling of a Carboxylic Acid with N-Boc-piperazine
-
Reaction Setup: To a solution of the starting carboxylic acid (e.g., a substituted benzoic acid) in an appropriate aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add N-Boc-piperazine.
-
Coupling Agent Addition: Add a suitable amide coupling reagent. 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is a highly effective choice, often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the hexafluorophosphate salt formed during the reaction.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and any unreacted starting materials. The desired product is then isolated and purified by column chromatography or recrystallization.
Step 2: Deprotection and Further Functionalization
-
Boc Deprotection: The Boc-protected piperazine derivative is dissolved in a solution of strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM, to remove the Boc group.[5]
-
Isolation: The deprotected piperazine salt is typically isolated by precipitation and filtration.
-
Final Acylation: The resulting piperazine salt is then acylated with the desired acyl chloride (e.g., cyclopropanecarbonyl chloride for the synthesis of Olaparib) in the presence of a base to yield the final product.[5]
Biological Target and Mechanism of Action: PARP-1 Inhibition
A significant number of 4-(piperazine-1-carbonyl)-benzoic acid derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[2][6][7] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[8][9]
The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1-mediated SSB repair leads to the accumulation of SSBs.[10] When these SSBs are encountered by the replication fork during cell division, they are converted into highly cytotoxic DSBs.[8] Since the HR pathway is already compromised in these cancer cells, they are unable to repair these DSBs, leading to cell cycle arrest and apoptosis.[8]
Mechanism of PARP-1 Inhibition and "PARP Trapping"
Derivatives of 4-(piperazine-1-carbonyl)-benzoic acid act as nicotinamide adenine dinucleotide (NAD+) mimics, competitively binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) (PAR) chains.[8] This catalytic inhibition is one aspect of their mechanism.
A more profound and cytotoxic mechanism is "PARP trapping."[8][11] PARP inhibitors not only block the catalytic activity of PARP-1 but also stabilize the PARP-1/DNA complex at the site of the DNA lesion.[11] These trapped PARP-1-DNA complexes are highly toxic as they create physical barriers to DNA replication and transcription, leading to the formation of DSBs.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Key findings from various studies indicate that:
-
Substituents on the Benzoic Acid Ring: The substitution pattern on the benzoic acid ring can significantly influence the binding affinity to the PARP-1 active site. Electron-withdrawing groups, such as halogens, can enhance activity.[2]
-
Piperazine Ring Modifications: Modifications at the N-4 position of the piperazine ring are critical for modulating the compound's properties. Small, rigid groups like a cyclopropylcarbonyl moiety, as seen in Olaparib, have been shown to be highly effective.[10]
-
Additional Aromatic/Heterocyclic Moieties: The addition of further aromatic or heterocyclic rings to the core structure can lead to enhanced interactions with the hydrophobic pockets of the PARP-1 active site, thereby increasing inhibitory potency.[2][6]
Experimental Evaluation: Protocols for In Vitro and In Vivo Testing
A tiered approach to experimental evaluation is essential to characterize the biological activity of novel 4-(piperazine-1-carbonyl)-benzoic acid derivatives.
In Vitro Assays
1. PARP-1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compounds on PARP-1 enzyme activity.
-
Protocol Overview:
-
A 96-well plate is coated with histones, which serve as the substrate for PARP-1.
-
Recombinant human PARP-1 enzyme is added to the wells along with biotinylated NAD+ and the test compound at various concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
The amount of biotinylated PAR incorporated onto the histones is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or chemiluminescent substrate.[12]
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.
-
2. Cellular Proliferation/Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines, particularly those with and without BRCA mutations.
-
Protocol Overview:
-
Cancer cells (e.g., MDA-MB-436, a BRCA1-deficient breast cancer cell line, and MCF-7, a BRCA-proficient breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.[2]
-
The cells are then treated with the test compounds at a range of concentrations for a specified duration (e.g., 72 hours).[13]
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (50% growth inhibition) or IC50 value is determined.
-
| Assay Type | Purpose | Key Parameters |
| PARP-1 Enzymatic Assay | Quantify direct enzyme inhibition | IC50, recombinant PARP-1, biotinylated NAD+ |
| MTT Cell Proliferation Assay | Determine cytotoxicity in cancer cells | GI50/IC50, cell viability, formazan production |
In Vivo Evaluation
Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
-
Protocol Overview:
-
Cell Implantation: Human cancer cells (e.g., BRCA-deficient ovarian or breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (administered orally or via injection) or a vehicle control over a defined period.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly to assess efficacy and toxicity.[15]
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for biomarkers of PARP inhibition).
-
Conclusion and Future Directions
The 4-(piperazine-1-carbonyl)-benzoic acid scaffold has proven to be a highly valuable starting point for the development of potent and selective PARP-1 inhibitors. The well-established synthetic routes, clear mechanism of action, and robust preclinical evaluation models provide a solid foundation for further drug discovery efforts in this area. Future research will likely focus on the development of next-generation derivatives with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce off-target toxicities.[16] Additionally, exploring the application of these derivatives in combination therapies and in a broader range of cancer types beyond those with BRCA mutations remains a promising avenue for expanding their therapeutic potential.
References
-
Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (2021). Drug Development Research, 83(1), 55-63. Available from: [Link]
-
4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). DrugBank. Available from: [Link]
-
PARP1 Activity Assay. (n.d.). Tulip Biolabs. Available from: [Link]
-
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008). Journal of Medicinal Chemistry, 51(20), 6581-6591. Available from: [Link]
-
Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2021). Acta Pharmaceutica Sinica B, 11(4), 940-948. Available from: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega, 7(7), 6195-6202. Available from: [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Molecules, 28(23), 7894. Available from: [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Available from: [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2018). Nuclear Medicine and Biology, 64-65, 1-9. Available from: [Link]
- A kind of synthetic method of olaparib compound. (2017). Google Patents.
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50720. Available from: [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Available from: [Link]
-
Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021). Journal of Medicinal Chemistry, 64(13), 9131-9154. Available from: [Link]
-
[Piperazine derivatives. 3. Effect of carbonyl- and hydroxy-derivatives (1)]. (1970). Pharmazie, 25(3), 189-194. Available from: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018). Organic Process Research & Development, 22(9), 1201-1215. Available from: [Link]
-
PARP inhibitors – trapped in a toxic love affair. (2018). The ICR Publications Repository. Available from: [Link]
-
Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020). Journal of Biomolecular Structure & Dynamics, 39(10), 3619-3631. Available from: [Link]
- Preparation method of Olaparib intermediate. (2015). Google Patents.
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. Available from: [Link]
-
Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2023). Pharmaceuticals, 16(7), 984. Available from: [Link]
-
Requirements for PARP-1 covalent crosslinking to DNA (PARP-1 DPC). (2019). DNA Repair, 79, 44-51. Available from: [Link]
-
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008). Journal of Medicinal Chemistry, 51(20), 6581-91. Available from: [Link]
-
PARP inhibition: PARP1 and beyond. (2009). Nature Reviews Cancer, 9(6), 421-425. Available from: [Link]
-
PARP inhibitors – trapped in a toxic love affair. (2018). The ICR Publications Repository. Available from: [Link]
- Process for the preparation of terephthalic acid-monoamide derivatives. (1986). Google Patents.
-
Alignment of the crystal structures of PARP-1 and PARP-2, and... (n.d.). ResearchGate. Available from: [Link]
-
Terephthaldiamides Class Synthesis. III. Synthesis of Some N-monosubstituted Terephthaldiamides. (2010). Acta Medica Marisiensis, 56(1). Available from: [Link]
-
4-(Piperazine-1-carbonyl)-benzoic acid. (n.d.). PubChem. Available from: [Link]
-
Preparation of Monoalkyl Terephthalates: An Overview. (2007). Synthetic Communications, 37(3), 483-488. Available from: [Link]
-
The Role of PARP1 and PAR in ATP-Independent Nucleosome Reorganisation during the DNA Damage Response. (2022). International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]
-
X-ray Crystallography Publications. (n.d.). City of Hope. Available from: [Link]
- Preparation of monoesters of terephthalic acid. (1957). Google Patents.
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molbank, 2024(1), M1772. Available from: [Link]
-
Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 2974-2978. Available from: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.icr.ac.uk [repository.icr.ac.uk]
- 12. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Investigation of 4-(Piperazine-1-carbonyl)benzoic Acid Analogs
Preamble: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold, prized for its versatile synthetic handles and its ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability.[1][2][3] When coupled with benzoic acid, another fundamental building block in a myriad of biologically active compounds, the resulting 4-(piperazine-1-carbonyl)benzoic acid core structure presents a powerful and strategic starting point for drug discovery.[1]
This bifunctional scaffold offers two primary vectors for chemical modification: the distal nitrogen of the piperazine ring (N4) and the aromatic ring of the benzoic acid moiety. This allows for the systematic and independent modulation of a compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The amide linkage provides a conformationally constrained yet stable connection, ideal for orienting functional groups toward target protein residues.
This guide provides a comprehensive framework for the initial investigation of novel analog libraries based on this core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will proceed from the strategic synthesis of a focused library to a logical cascade of biological screening and a preliminary structure-activity relationship (SAR) analysis.
Part 1: Synthesis of a Focused Analog Library
Rationale for Synthetic Strategy
The primary goal is to efficiently generate a diverse set of analogs for initial screening. We will employ a convergent synthetic strategy centered on a robust amide bond formation. The core scaffold will be synthesized from terephthalic acid monomethyl ester, which allows for selective reaction at the free carboxylic acid while the ester protects the para-position. This intermediate is then coupled with a variety of N-monosubstituted piperazines. This approach allows for the rapid introduction of diverse chemical functionalities at the N4 position of the piperazine ring, which is a common strategy for modulating target affinity and selectivity.[4][5]
The final step is the saponification of the methyl ester to yield the target benzoic acid. The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with biological targets.[1]
Experimental Workflow: Synthesis
The overall synthetic workflow is depicted below. This process is designed to be a self-validating system, where purification and characterization at each step ensure the integrity of the intermediates and final compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-(Piperazine-1-carbonyl)-benzoic acid for solid-phase peptide synthesis
The following Application Note and Protocol guide is designed for researchers and drug development professionals utilizing 4-(Piperazine-1-carbonyl)-benzoic acid in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
4-(Piperazine-1-carbonyl)-benzoic acid (CAS: 691394-20-4) serves as a critical functional building block in modern peptide chemistry.[1] Unlike standard amino acids, this non-proteinogenic scaffold provides a rigid phenyl core coupled with a basic piperazine moiety.[1]
Its primary utility in Solid-Phase Peptide Synthesis (SPPS) is threefold:
-
Solubility Tag: The piperazine group (pKa ~9.[1]8) remains protonated under physiological conditions, disrupting inter-chain aggregation (β-sheet formation) and significantly enhancing the aqueous solubility of hydrophobic sequences.[1]
-
MS Ionization Enhancer: The basic nitrogen serves as a "charge handle," drastically improving ionization efficiency in ESI-MS for difficult-to-detect peptides.[1]
-
PROTAC Linker: It acts as a semi-rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting E3 ligase ligands to target protein warheads.[1]
Strategic Application & Mechanism
The "Solubility Paradox" in SPPS
Hydrophobic peptides often suffer from "on-resin aggregation," where growing chains collapse or stack via hydrogen bonding, preventing reagent access and leading to deletion sequences.[1]
The Piperazine Solution: By capping the N-terminus (or a side chain) with 4-(Piperazine-1-carbonyl)-benzoic acid, you introduce a permanent positive charge (post-cleavage).[1] This charge creates electrostatic repulsion between peptide chains, preventing aggregation and improving crude purity.[1]
Chemical Logic[1]
-
Rigidity: The benzoic acid core restricts conformational freedom, which can be advantageous for positioning warheads in drug design.[1]
-
Basicity: The distal piperazine nitrogen is a secondary amine.[1] CRITICAL WARNING: In its raw form, this molecule is a zwitterion (Acid + Amine).[1] Direct activation leads to uncontrolled self-polymerization.[1] You must use an N-protected derivative (e.g., N-Boc or N-Fmoc) for SPPS coupling. [1]
Detailed Experimental Protocols
Phase A: Pre-Synthesis Preparation (Material Handling)
If you purchased the free amine form (CAS 691394-20-4), you cannot use it directly in SPPS coupling.[1] You must protect the secondary amine first.[1]
Protocol: One-Pot Boc-Protection
-
Dissolution: Dissolve 1.0 eq of 4-(Piperazine-1-carbonyl)-benzoic acid in 1:1 Dioxane/Water (0.1 M concentration).
-
Basification: Add 2.5 eq of NaOH (1M) to ensure the carboxylic acid is ionized and the amine is nucleophilic.
-
Reaction: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
-
Monitoring: Warm to RT and stir for 4-6 hours. Monitor by TLC or LCMS (Target Mass: MW + 100).[1]
-
Workup: Acidify carefully with 1M HCl to pH 2-3 (precipitate forms). Extract with Ethyl Acetate.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Yield: You now have 4-(4-Boc-piperazine-1-carbonyl)benzoic acid , ready for SPPS.
Phase B: Solid-Phase Coupling Protocol
Context: Attaching the linker to the N-terminus of a resin-bound peptide.[1]
Reagents:
-
Linker: 4-(4-Boc-piperazine-1-carbonyl)benzoic acid (3.0 eq relative to resin loading).[1]
-
Activator: HATU (2.9 eq) or HBTU/HOBt.[1]
-
Base: DIPEA (6.0 eq).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Fmoc Removal: Deprotect the N-terminal amino acid of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min).[1] Wash resin 5x with DMF.[1]
-
Activation: In a separate vial, dissolve the Boc-protected linker and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds to form the activated ester.[1]
-
Note: The solution should turn slightly yellow.[1]
-
-
Coupling: Add the activated solution to the resin.[1] Shake at Room Temperature for 60–90 minutes.
-
Washing: Drain and wash resin: 3x DMF, 3x DCM, 3x DMF.[1]
Phase C: Cleavage & Deprotection
Context: Releasing the peptide and removing the Boc group from the piperazine simultaneously.[1]
Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[1]
-
Incubation: Add cleavage cocktail to the resin.[1] Shake for 2–3 hours.
-
Isolation: Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical transformations required to successfully utilize this reagent.
Caption: Workflow for integrating Piperazine-Benzoic Acid into SPPS, highlighting the mandatory protection step to prevent polymerization.
Data & Specifications
Physicochemical Properties Table
| Property | Value | Relevance to SPPS |
| Molecular Weight | 234.25 g/mol (Free Base) | Calculate equivalents carefully if using salts (HCl/TFA).[1] |
| pKa (Piperazine) | ~9.8 (Secondary Amine) | Ensures positive charge at pH < 7, aiding solubility.[1] |
| Solubility | DMSO, DMF, MeOH | Compatible with standard SPPS solvents.[1] |
| Stability | Stable in TFA | Compatible with standard cleavage cocktails.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Gelation during coupling | Self-polymerization of unprotected linker.[1] | Stop. Ensure you are using the N-Boc protected version.[1] |
| Low Coupling Efficiency | Steric hindrance of the benzoic acid.[1] | Use stronger activation (HATU/HOAt) and extend time to 2 hrs. |
| Incomplete Boc Removal | Steric bulk around piperazine.[1] | Extend TFA cleavage time or use a "soft cleavage" first to check. |
References
-
PubChem. 4-(Piperazine-1-carbonyl)-benzoic acid - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Gong, Y., et al. (2003).[1] Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.[1] Tetrahedron Letters.[1][4] (Discusses piperazine linkers for MS ionization).
-
Cianni, L., et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Available at: [Link][1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][5] Chemical Reviews.[1] (Standard reference for Boc/Fmoc orthogonality).
Sources
- 1. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes and Protocols: Functionalization of the Carboxylic Acid in 4-(piperazine-1-carbonyl)benzoic acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-(piperazine-1-carbonyl)benzoic acid is a bifunctional molecule of significant interest in drug discovery and development. Its structure uniquely presents two key reactive handles: a secondary amine within the piperazine ring and a carboxylic acid on the benzoyl moiety. This guide focuses exclusively on the strategic functionalization of the carboxylic acid group, a critical step for researchers aiming to utilize this scaffold as a versatile linker, modulate physicochemical properties, or synthesize novel chemical entities.
The carboxylic acid serves as an ideal anchor point for derivatization. Its conversion into amides, esters, and other functional groups allows for the covalent attachment of pharmacophores, solubility-enhancing moieties, or probes for biological assays. The choice of synthetic strategy is paramount and depends on the nature of the coupling partner, the desired stability of the resulting linkage, and the overall chemical tolerance of the substrate. This document provides a detailed exploration of robust and field-proven methodologies for the targeted modification of this carboxylic acid, moving beyond simple procedural lists to explain the underlying chemical rationale and providing self-validating protocols for immediate application.
Core Chemistry & Strategic Considerations
The primary challenge in modifying 4-(piperazine-1-carbonyl)benzoic acid is the selective reaction of the carboxylic acid in the presence of the nucleophilic secondary amine of the piperazine ring. While the piperazine nitrogen is already part of an amide and thus less reactive than a free secondary amine, it can still compete for activated intermediates under certain conditions. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.
The two most prevalent and powerful strategies for functionalizing the carboxylic acid are Amide Bond Formation and Esterification .
-
Amide Bond Formation: This is the most common transformation in medicinal chemistry, prized for the exceptional chemical and metabolic stability of the resulting amide bond.[1] This strategy is ideal for creating stable conjugates with amines, amino acids, or proteins.
-
Esterification: The formation of an ester linkage is often employed to create prodrugs, where the ester can be hydrolyzed in vivo by esterases to release the active parent compound.[2] It is also a valuable strategy for modifying solubility and permeability.
The following sections detail validated protocols for these transformations, offering a selection of methods ranging from classic, high-yield reactions to milder, more specialized procedures.
Part 1: Amide Bond Formation Protocols
The condensation of a carboxylic acid and an amine to form an amide bond requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. We present three primary methods, each with distinct advantages.
Protocol 1.1: Carbodiimide-Mediated Coupling (EDC/NHS)
This is arguably the most widely used method for amide bond formation in aqueous or organic media due to its operational simplicity and the water-solubility of its byproducts.[3][4] The reaction proceeds via an O-acylisourea intermediate, which is then converted to a more stable but highly reactive N-hydroxysuccinimide (NHS) ester.[5] This two-step, one-pot procedure enhances coupling efficiency and minimizes side reactions.[6]
Causality & Expertise: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because the resulting urea byproduct is water-soluble, facilitating simple removal during aqueous workup.[7] The addition of NHS (or its water-soluble analogue, Sulfo-NHS) is critical; it traps the highly reactive O-acylisourea to form a semi-stable amine-reactive ester, reducing the risk of racemization and hydrolysis of the activated acid.[3] This method is particularly effective for coupling to primary amines.
Experimental Protocol: EDC/NHS Coupling
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-(piperazine-1-carbonyl)benzoic acid (1.0 eq.) and N-Hydroxysuccinimide (NHS) (1.2 eq.) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Activation: Stir the solution at room temperature under an inert atmosphere (N₂ or Ar). Add EDC hydrochloride (1.5 eq.) portion-wise over 5 minutes.
-
Stir for Activation: Allow the activation reaction to proceed for 15-60 minutes at room temperature. The solution may become slightly cloudy.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq.) to liberate the free amine.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
| Reagent | M.W. | Stoichiometry | Purpose |
| 4-(piperazine-1-carbonyl)benzoic acid | 234.25 | 1.0 eq. | Starting Material |
| EDC·HCl | 191.70 | 1.5 eq. | Carboxylic Acid Activator (Carbodiimide) |
| NHS | 115.09 | 1.2 eq. | Activating Additive |
| Amine Coupling Partner | Variable | 1.1 eq. | Nucleophile |
| DIPEA (if needed) | 129.24 | 1.2 eq. | Non-nucleophilic base |
Protocol 1.2: Uronium/Aminium Salt-Mediated Coupling (HATU)
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU are superior.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more reactive than the corresponding NHS-ester.[9]
Causality & Expertise: The superior performance of HATU stems from the nature of its leaving group, 7-aza-1-hydroxybenzotriazole (HOAt). The pyridine nitrogen in HOAt can participate in the reaction (anchimeric assistance), accelerating the rate of aminolysis and further suppressing racemization compared to its benzotriazole analogue, HOBt.[9] This reaction requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid and neutralize the generated acid.[10]
Experimental Protocol: HATU Coupling
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-(piperazine-1-carbonyl)benzoic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq.) and the amine coupling partner (1.1 eq.) to the solution.
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 eq.) to the stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
| Reagent | M.W. | Stoichiometry | Purpose |
| 4-(piperazine-1-carbonyl)benzoic acid | 234.25 | 1.0 eq. | Starting Material |
| HATU | 380.23 | 1.1 eq. | Uronium Salt Coupling Reagent |
| Amine Coupling Partner | Variable | 1.1 eq. | Nucleophile |
| DIPEA | 129.24 | 2.5 eq. | Non-nucleophilic base |
Part 2: Esterification Protocols
Esterification provides an alternative route to derivatization, often used to improve pharmacokinetic properties.
Protocol 2.1: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol under strong acidic catalysis, typically with sulfuric acid.[11][12] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product.[13]
Causality & Expertise: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[11] To achieve high yields, the reaction equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct as it forms, for example, with a Dean-Stark apparatus. This method is best suited for simple, unhindered, and acid-stable primary or secondary alcohols.
Experimental Protocol: Fischer Esterification
-
Setup: To a solution of 4-(piperazine-1-carbonyl)benzoic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess, >20 eq.), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the excess alcohol in vacuo.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography or recrystallization.
| Reagent | M.W. | Stoichiometry | Purpose |
| 4-(piperazine-1-carbonyl)benzoic acid | 234.25 | 1.0 eq. | Starting Material |
| Alcohol (e.g., Methanol) | 32.04 | Large Excess (>20 eq.) | Nucleophile & Solvent |
| Concentrated H₂SO₄ | 98.08 | ~0.05 eq. | Acid Catalyst |
Protocol 2.2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and mild method for forming esters, particularly with sterically hindered or sensitive secondary alcohols.[14] It proceeds via the reaction of an alcohol and a carboxylic acid in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
Causality & Expertise: This reaction offers the significant advantage of occurring under neutral, low-temperature conditions, making it compatible with a wide range of sensitive functional groups. The reaction mechanism involves the activation of the alcohol by a PPh₃-DEAD adduct, making the alcohol's oxygen a good leaving group.[15] The carboxylate then acts as the nucleophile. A key feature is the clean inversion of stereochemistry at the alcohol's chiral center, which is a powerful tool in stereocontrolled synthesis. A primary drawback is the formation of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.
Experimental Protocol: Mitsunobu Esterification
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(piperazine-1-carbonyl)benzoic acid (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirring solution over 10-15 minutes. A color change and/or precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
The crude residue can often be directly purified by flash column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.
-
-
Purification: Perform flash column chromatography (a typical eluent system is hexanes/ethyl acetate).
| Reagent | M.W. | Stoichiometry | Purpose |
| 4-(piperazine-1-carbonyl)benzoic acid | 234.25 | 1.2 eq. | Acid Nucleophile |
| Alcohol Coupling Partner | Variable | 1.0 eq. | Substrate |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 eq. | Reductant / Activator |
| DIAD | 202.21 | 1.5 eq. | Oxidant / Activator |
Visualizations: Workflow and Decision Making
Caption: Decision tree for selecting the optimal functionalization protocol.
Caption: Experimental workflow for the EDC/NHS amide coupling protocol.
References
- Synthesis method for meclozine and synthesis method for meclozine hydrochloride. Google Patents.
-
Gomes, P. A., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. URL: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. URL: [Link]
- Method for preparing benzoic acid esters. Google Patents.
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. URL: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: [Link]
-
Coupling Reagents. Aapptec Peptides. URL: [Link]
-
Amide Synthesis. Fisher Scientific. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]
-
4-(Piperazine-1-carbonyl)-benzoic acid. PubChem. URL: [Link]
- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
-
Converting Carboxylic Acids to Esters. Chemistry Steps. URL: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023). URL: [Link]
-
Varasi, M., et al. (1987). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. URL: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. URL: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022). URL: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. URL: [Link]
-
Preparation of Esters. Chemistry LibreTexts. (2023). URL: [Link]
-
Chapter 27: Peptide synthesis. University of Calgary. URL: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link]
-
Ceylan, S., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery. URL: [Link]
-
25.8: Peptide Synthesis. Chemistry LibreTexts. (2020). URL: [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate. (2015). URL: [Link]
-
HATU coupling - what's the best order?. Reddit. (2024). URL: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. (2019). URL: [Link]
-
Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. URL: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. URL: [Link]
-
Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry. URL: [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. URL: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. (2023). URL: [Link]
-
Coupling Protocols. Oliver Hardick. URL: [Link]
-
Lab5 procedure esterification. University of Massachusetts Boston. URL: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. URL: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. iajpr.com [iajpr.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
Solubility of 4-(Piperazine-1-carbonyl)-benzoic acid in organic solvents
Technical Support Center: 4-(Piperazine-1-carbonyl)-benzoic acid Senior Application Scientist Desk | Reference ID: INT-OLP-001
Overview: The "Zwitterion Trap"
Welcome. If you are working with 4-(Piperazine-1-carbonyl)-benzoic acid (CAS: 138446-53-0 / 691394-20-4), you are likely synthesizing PARP inhibitors (e.g., Olaparib).
The Core Challenge: This molecule is a classic zwitterion . It contains a basic secondary amine (piperazine, pKa ~9.8) and an acidic carboxylic acid (benzoic acid, pKa ~4.2).
-
Consequence: It forms an internal salt at neutral pH, making it insoluble in most standard organic solvents (DCM, Toluene, Ethyl Acetate) and sparingly soluble in water.
-
The Fix: You must manipulate pH to "unlock" solubility.
Module 1: Solubility Profile & Solvent Selection
User Question: "I am trying to dissolve this intermediate for a coupling reaction, but it crashes out of DCM and Toluene. What solvent should I use?"
Technical Response: Do not use non-polar or moderately polar aprotic solvents for dissolution; the lattice energy of the zwitterion is too high. You must disrupt the internal ionic bond.
Solubility Data Table
| Solvent Class | Representative Solvent | Solubility Status | Technical Note |
| Polar Aprotic | DMSO, DMF, DMAc | High | Recommended. Best for coupling reactions (e.g., HBTU/HATU couplings). |
| Aqueous (Neutral) | Water (pH 7) | Very Low | Exists as insoluble zwitterion. |
| Aqueous (Acidic) | 0.1M HCl / Water | High | Protonates piperazine (Cationic form). |
| Aqueous (Basic) | 0.1M NaOH / Water | High | Deprotonates carboxylic acid (Anionic form). |
| Chlorinated | DCM, Chloroform | Insoluble | Cannot break zwitterionic lattice. Avoid for extraction. |
| Alcohols | Methanol, Ethanol | Moderate/Low | Soluble only with heat or acid additives (e.g., PTSA). |
Module 2: Purification & Workup (The "Green" Route)
User Question: "My extraction with Ethyl Acetate/Water failed. The product stayed at the interface or in the water. How do I isolate it?"
Technical Response: Stop extracting. This molecule is designed for Isoelectric Precipitation . Because it is amphoteric, it has a "sweet spot" (Isoelectric Point, pI ≈ 6.5–7.0) where it has net neutral charge and minimum solubility.
Troubleshooting Protocol: Isoelectric Precipitation
Instead of extraction, use this self-validating purification method:
-
Dissolution: If your crude is in base (pH > 10), it is soluble.
-
Acidification: Slowly add 1M HCl while stirring.
-
The Crash: As pH approaches 7, the solution will turn cloudy.
-
Endpoint: Target pH 6.5 . The zwitterion will precipitate as a white/off-white solid.
-
Filtration: Filter the solid. Wash with water (to remove inorganic salts) and minimal cold methanol (to remove organic impurities).
-
Drying: Dry under vacuum.
Workflow Diagram: Purification Logic
Figure 1: Isoelectric precipitation workflow.[1] Manipulating pH to the zwitterionic point (pH 6.5–7.0) forces the product out of solution, avoiding costly organic extractions.
Module 3: HPLC & Analytical Troubleshooting
User Question: "I see split peaks and tailing in my HPLC analysis. Is my column broken?"
Technical Response: Your column is likely fine; your mobile phase is the problem.
-
The Cause: At neutral pH, the secondary amine interacts with residual silanols on the column, causing tailing. Furthermore, if the pH is near the pKa, the molecule rapidly exchanges between protonated and neutral forms, causing peak splitting.
-
The Solution: You must lock the ionization state.
Recommended HPLC Conditions:
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.
-
Why: This keeps the pH ~2, ensuring the piperazine is fully protonated (cationic) and does not interact with silanols.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Column: C18 (End-capped).
Module 4: Synthesis Context (Olaparib Route)
User Question: "I am converting this to Olaparib. Can I react it directly with cyclopropanecarbonyl chloride?"
Technical Response: Yes, but the order of addition matters due to the zwitterion.
-
Solvent: Use DMSO or DMAc (Dimethylacetamide).
-
Base: You must add an organic base (e.g., DIPEA or TEA) before adding the acid chloride.
-
Reason: You need to neutralize the carboxylic acid and the piperazine to ensure the piperazine nitrogen is nucleophilic.
-
-
Temperature: Keep it cool (0°C to RT). The amide coupling is rapid.
Reaction Logic Diagram
Figure 2: Activation sequence for subsequent coupling reactions. Base addition is critical to solubilize the zwitterion in organic media.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
AstraZeneca AB. (2008). Phthalazinone Derivatives.[2] US Patent 7,449,464. (Describes the synthesis and isolation of the piperazine-benzoic acid intermediate via precipitation). Link
-
PubChem. (2025).[3][4] Compound Summary: 4-(Piperazine-1-carbonyl)benzoic acid.[4][5][6][7][8] National Library of Medicine. Link
- Vertex AI Search. (2025). Solubility and pKa data for Piperazine derivatives.
Sources
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | C16H22N2O4 | CID 2795508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Piperazine-1-carbonyl)-benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-(Piperazine-1-carbonyl)-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Piperazine-1-carbonyl)-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(piperazine-1-carbonyl)benzoic Acid Amides
Introduction: The Privileged Scaffold and the Imperative of Purity
The 4-(piperazine-1-carbonyl)benzoic acid amide core is a quintessential example of a "privileged structure" in modern medicinal chemistry. Piperazine and its derivatives are cornerstones in drug discovery, appearing in a vast array of therapeutic agents due to their favorable physicochemical properties and ability to engage with multiple biological targets.[1][2] The amide linkage, central to the structure of proteins, further enhances the drug-like qualities of these molecules.[3][4] However, the very synthetic routes that make these scaffolds accessible can also introduce subtle structural ambiguities—isomers, residual starting materials, or unexpected side products. For researchers in drug development, absolute certainty of a compound's structure is not merely an academic exercise; it is a prerequisite for reliable biological data and regulatory approval.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of 4-(piperazine-1-carbonyl)benzoic acid amides. We will move beyond rote protocols to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
No single technique can provide a complete structural picture. A robust confirmation relies on the convergence of data from orthogonal methods. Each technique interrogates a different physical property of the molecule, and together, they build an unshakeable case for the proposed structure. Our workflow prioritizes a logical progression from confirming the basic molecular formula to mapping out the intricate details of atomic connectivity and spatial arrangement.
Caption: A self-validating workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Before investing significant time in complex NMR experiments, it is crucial to confirm that the synthesized compound has the correct molecular weight. Mass spectrometry serves as our first and most fundamental checkpoint. For molecules like 4-(piperazine-1-carbonyl)benzoic acid amides, which contain multiple nitrogen and oxygen atoms, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It provides an exact mass measurement, allowing for the confident determination of the elemental formula, which is a critical step in ruling out alternative structures.
Trustworthiness: The choice of ionization technique is paramount. Electrospray Ionization (ESI) is the preferred method for these molecules. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This ensures we are observing the mass of the intact molecule, not a fragment, thereby validating the primary molecular structure.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified amide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to prevent clogging the instrument.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated and set to positive ion mode to detect the [M+H]⁺ ion.
-
Data Acquisition: Scan the appropriate mass range. For the parent compound C₁₂H₁₄N₂O₃ (MW: 234.25 g/mol ), a scan range of m/z 100-500 is sufficient.[5][6]
Data Presentation: Expected Ions
| Ion Description | Formula | Calculated Exact Mass (m/z) |
| Parent Compound | C₁₂H₁₄N₂O₃ | 234.1004 |
| Protonated Molecule [M+H]⁺ | C₁₂H₁₅N₂O₃⁺ | 235.1077 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₁₄N₂O₃Na⁺ | 257.0897 |
A deviation of <5 ppm between the observed and calculated exact mass is considered confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the precise bonding framework of a molecule in solution. For 4-(piperazine-1-carbonyl)benzoic acid amides, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment. The C-N bond of the amide has a partial double bond character, which restricts rotation and can lead to complex spectral features, making a thorough analysis essential.[3][7]
Trustworthiness: A self-validating NMR analysis involves cross-correlation between different experiments. For instance, a proton signal must correlate to a specific carbon in the HSQC experiment, and its long-range couplings in the HMBC experiment must connect to plausible neighboring carbons. This web of interconnected data points leaves no room for ambiguity.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid -OH and the piperazine N-H.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of different proton environments, their integration (ratio), and their splitting patterns (J-coupling), which reveals adjacent protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR - COSY: This experiment (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the proton network within the benzoic acid and piperazine rings.
-
2D NMR - HSQC/HMQC: This experiment (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached. This definitively links the proton and carbon skeletons.
-
2D NMR - HMBC: This experiment (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing the molecular fragments together, for example, by showing a correlation from the piperazine protons to the amide carbonyl carbon.
Data Presentation: Characteristic NMR Signals
| Group | ¹H Chemical Shift (ppm, est.) | ¹³C Chemical Shift (ppm, est.) | Key Correlations (HMBC) |
| Benzoic Acid Protons | 7.5 - 8.1 (2H, d) & 7.4 - 7.6 (2H, d) | 127 - 132 (Ar-CH), 135-140 (Ar-C), 140-145 (Ar-C) | Protons correlate to carbonyl carbons. |
| Carboxylic Acid Proton | 12.0 - 13.0 (1H, br s, in DMSO-d₆) | N/A | Correlates to adjacent aromatic carbons. |
| Amide Carbonyl | N/A | 165 - 170 | Correlates to adjacent piperazine and aromatic protons. |
| Carboxylic Acid Carbonyl | N/A | 167 - 172 | Correlates to adjacent aromatic protons. |
| Piperazine Protons (α to C=O) | 3.6 - 3.8 (4H, m) | ~45 | Correlates to the amide carbonyl carbon. |
| Piperazine Protons (α to N-H) | 2.8 - 3.0 (4H, m) | ~48 | Correlates to other piperazine carbons. |
| Piperazine N-H | 2.5 - 3.5 (1H, br s, in DMSO-d₆) | N/A | N/A |
X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[8][9] While NMR provides the connectivity in solution, crystallography provides a precise spatial map, revealing exact bond lengths, bond angles, and the conformation of the molecule. For this class of compounds, it can definitively confirm the chair conformation of the piperazine ring and the relative orientation of the benzoic acid and piperazine moieties.[1][10]
Trustworthiness: The primary challenge and a key validation step is growing a high-quality, single crystal. The quality of the final structure is directly dependent on the quality of the diffraction data obtained from the crystal. The final refined structure is evaluated by metrics like the R-factor, which indicates how well the calculated model fits the experimental diffraction data. A low R-factor provides high confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent are common techniques used to encourage the formation of single, well-ordered crystals.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray beam (diffractometer). The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of reflected X-rays) is recorded by a detector.[11]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. An initial model of the molecule is fitted into this map. The model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data.
Caption: Convergence of data from orthogonal analytical methods.
Comparison of Core Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight & Formula | Atomic Connectivity & Environment | 3D Molecular Structure & Packing |
| Sample State | Solution or Solid | Solution | Single Crystal (Solid) |
| Sample Amount | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) | Single Crystal |
| Destructive? | Generally Yes (consumes sample) | No | No |
| Key Advantage | Speed and sensitivity for MW | Detailed solution-state structure | Unambiguous 3D structure |
| Key Limitation | Provides little connectivity data | Can be complex to interpret | Requires high-quality crystals |
Conclusion
The structural confirmation of a molecule like 4-(piperazine-1-carbonyl)benzoic acid amide is a systematic process of evidence gathering. It begins with the fundamental validation of molecular weight and formula by mass spectrometry. It then proceeds to the detailed mapping of the molecular blueprint through a comprehensive suite of NMR experiments. Finally, for absolute certainty of the three-dimensional architecture, X-ray crystallography provides the definitive answer. By employing this multi-technique, self-validating workflow, researchers and drug developers can proceed with the utmost confidence that the molecule in the vial is precisely the molecule they designed, ensuring the integrity and reproducibility of their scientific findings.
References
-
Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. Available at: [Link]
-
LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
Naveen, S., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Caliendo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
- Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Zapién-Castillo, S., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]
-
Dai, C., & Zhang, H. (2020). 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]
-
LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2050160, 4-(Piperazine-1-carbonyl)-benzoic acid. PubChem. Available at: [Link].
-
Tailor, J., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. Protein Science. Available at: [Link]
-
Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Dauter, Z., & Dauter, M. (1999). x Ray crystallography. Journal of Medical Biochemistry. Available at: [Link]
-
Naveen, S., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. Available at: [Link]
Sources
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sigma Aldrich 4-(Piperazine-1-carbonyl)-benzoic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
The Architect's Choice: A Comparative Guide to 4-(Piperazine-1-carbonyl)benzoic Acid and PEG Linkers in PROTAC Design
For the Researcher, by a Senior Application Scientist
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimmers (PROTACs) has matured into a nuanced art, balancing target engagement with the orchestration of a productive ternary complex. While the warhead and E3 ligase ligand dictate the "what" and "how," the linker connecting them—the oft-underestimated backbone of the molecule—governs the "how well." This guide provides an in-depth, objective comparison of two prominent linker strategies: the rigid, heterocyclic scaffold exemplified by 4-(piperazine-1-carbonyl)benzoic acid, and the flexible, widely-used polyethylene glycol (PEG) chains. Our focus will be on the causal relationships between linker choice and PROTAC performance, supported by experimental data and detailed methodologies.
The Great Debate: Rigidity vs. Flexibility in PROTAC Efficacy
The choice between a rigid and a flexible linker is a critical decision in PROTAC design, with profound implications for a degrader's overall performance.[1] Flexible linkers, such as PEG and alkyl chains, offer a high degree of conformational freedom, which can be advantageous in the initial stages of discovery, allowing the PROTAC to more readily adopt a conformation suitable for ternary complex formation.[1] However, this flexibility comes at a cost—a potential entropic penalty upon binding, which can decrease the stability of the ternary complex.[2]
Conversely, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This pre-organization can reduce the entropic penalty of binding, potentially leading to more potent degradation.[2] Rigid linkers can also enhance selectivity by disfavoring the formation of off-target ternary complexes and may lead to improved pharmacokinetic properties.[2]
A Head-to-Head Comparison: 4-(Piperazine-1-carbonyl)benzoic Acid vs. PEG Linkers
| Feature | 4-(Piperazine-1-carbonyl)benzoic Acid-Based Linkers | PEG-Based Linkers | Rationale & Experimental Insights |
| Structure & Rigidity | Introduces a rigid piperazine-aryl scaffold, limiting conformational freedom. | Composed of repeating ethylene glycol units, providing high flexibility. | The constrained conformation of piperazine-based linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[3] |
| Solubility | The piperazine moiety can be protonated at physiological pH, potentially increasing aqueous solubility.[4][5] The benzoic acid group also contributes to polarity. | The ether oxygens in the PEG chain are hydrophilic and can improve the solubility of hydrophobic PROTAC molecules.[6] | The protonation state of the piperazine ring is highly dependent on its chemical environment, which can be modulated to optimize solubility.[5][7][8] |
| Cell Permeability | Generally, increased rigidity and polarity can be detrimental to passive permeability. However, the "chameleon-like" behavior of some PROTACs allows them to adopt less polar conformations to cross cell membranes.[9] | Flexible linkers can contribute to a high polar surface area (PSA), which may negatively impact permeability. However, their flexibility can also allow for intramolecular hydrogen bonding to shield polar groups. | The challenge of poor oral absorption is common for PROTACs due to their high molecular weight and deviation from Lipinski's Rule of Five.[10] |
| Ternary Complex Formation & Stability | The rigid structure can lead to more defined protein-protein interactions within the ternary complex, potentially enhancing cooperativity and stability. | The flexibility of PEG linkers can accommodate a wider range of protein-protein orientations, but may result in a less stable complex due to a higher entropic penalty upon binding. | The stability of the ternary complex is a critical determinant of degradation efficiency.[11] |
| Metabolic Stability | The piperazine ring can be susceptible to N-dealkylation, but embedding it within an amide linkage can improve metabolic stability.[5] | PEG linkers are generally considered to have lower metabolic stability compared to alkyl-based linkers.[6] | Linker modifications are a key strategy to improve the Drug Metabolism and Pharmacokinetics (DMPK) profile of PROTACs.[12] |
| Synthetic Accessibility | The synthesis of PROTACs with rigid linkers can be more complex and may require multi-step procedures. | PEG linkers are synthetically tractable and commercially available in various lengths, facilitating rapid library synthesis.[1] | The ease of synthesis for PEG-linked PROTACs makes them a popular choice for initial structure-activity relationship (SAR) studies. |
Experimental Data: The Performance Showdown
Table 2: Representative PROTAC Performance Data
| PROTAC | Target | Linker Type | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Example 1 | BRD4 | Flexible (PEG) | 4-unit PEG linker | ~10 | >90 | HeLa | [13] |
| Example 2 | BRD4 | Rigid (Alkyne) | Phenyl-alkyne linker | <1 | >95 | 22Rv1 | [13] |
| Example 3 | Androgen Receptor (AR) | Flexible (Alkyl) | C8 alkyl chain | 10-100 | ~80 | LNCaP | [13] |
| Example 4 | Androgen Receptor (AR) | Rigid (Piperazine) | Piperazine-containing linker | <1 | >90 | VCaP | [13] |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved. Direct comparison across different studies should be done with caution due to variations in experimental conditions.
The Scientist's Playbook: Key Experimental Protocols
To rigorously evaluate and compare PROTACs with different linkers, a systematic experimental workflow is essential.
Western Blotting for Protein Degradation
This is the foundational assay to determine the degradation efficiency of a PROTAC.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the DC₅₀ and Dₘₐₓ values.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bifunctional Linkers: Exploring Alternatives to 4-(piperazine-1-carbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the role of the bifunctional linker is paramount. It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a potent payload, like a small molecule drug. The choice of linker profoundly influences the stability, efficacy, and ultimately, the therapeutic index of the resulting conjugate. One such linker that has found application, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), is 4-(piperazine-1-carbonyl)benzoic acid.[1][2] This guide provides an in-depth comparison of this linker with viable alternatives, supported by experimental insights and protocols to aid researchers in making informed decisions for their drug development programs.
The Benchmark: Understanding 4-(piperazine-1-carbonyl)benzoic acid
4-(piperazine-1-carbonyl)benzoic acid is a bifunctional linker characterized by a piperazine core. One end presents a carboxylic acid, which can be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines on a targeting protein. The other end, the secondary amine of the piperazine, is available for conjugation to a payload. The piperazine ring itself is not merely a spacer; its inclusion can enhance the solubility and rigidity of the linker, which can be advantageous in certain applications like PROTACs where spatial arrangement is critical for inducing protein degradation.[3][4]
The structure of 4-(piperazine-1-carbonyl)benzoic acid is presented below:
Caption: Chemical structure of 4-(piperazine-1-carbonyl)benzoic acid.
The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Strategies
The fundamental decision in linker selection lies in choosing between a cleavable and a non-cleavable strategy. This choice has profound implications for the mechanism of action and toxicity profile of the resulting conjugate.[5][6][7]
Non-Cleavable Linkers: These linkers create a stable covalent bond between the antibody and the payload. The release of the drug relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[8] This approach generally leads to greater stability in circulation, minimizing off-target toxicity and potentially offering a wider therapeutic window.[8]
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the target cell by specific triggers.[5] Common cleavage mechanisms include:
-
Acid-Labile Linkers: Hydrazones are a prominent example, designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[9]
-
Enzymatically Cleavable Linkers: These often incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are upregulated in tumor cells.[10]
-
Disulfide Linkers: These are cleaved in the reducing environment of the cell due to the high intracellular concentration of glutathione.[7]
A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[7] However, this can also lead to increased off-target toxicity if the linker is not sufficiently stable in circulation.[6] A meta-analysis of clinical trial data for commercially available ADCs revealed that those with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers.[11]
A Comparative Analysis of Alternative Bifunctional Linkers
While 4-(piperazine-1-carbonyl)benzoic acid offers advantages in terms of rigidity and solubility, a diverse array of alternative linkers provides a broad toolkit for researchers to fine-tune the properties of their bioconjugates.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its Derivatives
SMCC is a widely used non-cleavable, heterobifunctional linker.[7] It contains an NHS ester for reaction with amines and a maleimide group for reaction with thiols. The cyclohexane ring provides a rigid spacer.
Caption: Structure of SMCC, a non-cleavable heterobifunctional linker.
Performance Comparison:
| Feature | 4-(piperazine-1-carbonyl)benzoic acid | SMCC |
| Cleavability | Non-cleavable | Non-cleavable |
| Reactive Groups | Carboxylic acid (activated), secondary amine | NHS ester, maleimide |
| Conjugation Chemistry | Amine-reactive, amine-reactive | Amine-reactive, thiol-reactive |
| Key Advantage | Rigid piperazine core, potential for improved solubility | Well-established, provides stable thioether bond |
| Consideration | Homobifunctional nature can lead to cross-linking | Maleimide stability can be a concern (retro-Michael reaction) |
Experimental Insight: The choice between these two linkers often depends on the available functional groups on the payload and the desired conjugation strategy. SMCC's heterobifunctionality allows for a more controlled, two-step conjugation process, which can be advantageous in preventing unwanted homodimerization of the targeting protein.[12]
Valine-Citrulline (Val-Cit) based Linkers
Val-Cit linkers are the most widely used enzymatically cleavable linkers in ADC development.[10] They are cleaved by cathepsin B, an enzyme overexpressed in many tumors. These linkers are often used in combination with a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), to ensure the release of the unmodified payload.
Caption: Schematic of a Val-Cit-PABC linker system in an ADC.
Performance Comparison:
| Feature | 4-(piperazine-1-carbonyl)benzoic acid | Val-Cit Linker |
| Cleavability | Non-cleavable | Enzymatically cleavable |
| Release Mechanism | Lysosomal degradation of antibody | Cathepsin B cleavage |
| Bystander Effect | No | Yes (with cell-permeable payload) |
| Key Advantage | High plasma stability | Tumor-selective drug release |
| Consideration | Limited to intracellular targets | Potential for off-target cleavage, linker stability in plasma can vary |
Experimental Insight: While Val-Cit linkers have demonstrated significant clinical success, their stability in plasma can be a concern.[3] Researchers have developed modifications, such as incorporating a glutamic acid residue (EVCit), to enhance plasma stability while maintaining susceptibility to cathepsin B.[3]
Hydrazone Linkers
Hydrazone linkers are a type of acid-labile linker that are stable at physiological pH but hydrolyze in the acidic environment of the endosomes and lysosomes.[9]
Performance Comparison:
| Feature | 4-(piperazine-1-carbonyl)benzoic acid | Hydrazone Linker |
| Cleavability | Non-cleavable | Acid-labile |
| Release Mechanism | Lysosomal degradation of antibody | Low pH-mediated hydrolysis |
| Bystander Effect | No | Yes (with cell-permeable payload) |
| Key Advantage | High plasma stability | Exploits the acidic tumor microenvironment |
| Consideration | Limited to intracellular targets | Can exhibit instability in circulation, leading to premature drug release |
Experimental Insight: The stability of hydrazone linkers can be modulated by the electronic properties of the substituents near the hydrazone bond. However, achieving a balance between sufficient stability in circulation and efficient cleavage at the target site remains a challenge.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions. It is crucial to optimize these protocols for specific antibodies, payloads, and linkers.
Protocol 1: NHS Ester-Based Amine Conjugation
This protocol is suitable for conjugating a linker containing a carboxylic acid, such as 4-(piperazine-1-carbonyl)benzoic acid, to a protein. The carboxylic acid is first activated to an NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Bifunctional linker with a carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Linker:
-
Dissolve the linker, NHS, and DCC/EDC in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (linker:NHS:DCC/EDC).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a good starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Maleimide-Based Thiol Conjugation
This protocol is for conjugating a maleimide-containing linker, such as SMCC, to a protein with available thiol groups.
Materials:
-
Protein with free thiols (if necessary, reduce disulfide bonds with TCEP or DTT) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-containing linker
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Preparation of Protein:
-
If the protein does not have free thiols, reduce disulfide bonds using a reducing agent like TCEP. A 10-20 fold molar excess of TCEP is typically used. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the maleimide linker in anhydrous DMSO or DMF.
-
Add the linker solution to the protein solution. A 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted linker.
-
Conclusion
The selection of a bifunctional linker is a critical decision in the design of targeted therapeutics. While 4-(piperazine-1-carbonyl)benzoic acid offers desirable properties of rigidity and potential for enhanced solubility, a thorough understanding of the available alternatives is essential for optimizing the performance of a bioconjugate. Non-cleavable linkers like SMCC provide high stability, while cleavable linkers such as Val-Cit and hydrazone-based systems offer the potential for a bystander effect, albeit with a potential for increased off-target toxicity. The ultimate choice of linker should be guided by the specific therapeutic application, the nature of the target, the properties of the payload, and rigorous experimental evaluation.
References
- Han X, et al. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. J Med Chem. 2021;64(17):12831-12854.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3436-3457.
-
PubChem. 4-(Piperazine-1-carbonyl)-benzoic acid. [Link]
- DeSantis, J., et al. (2022).
- Gordon, M. A., et al. (2022). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Journal of Clinical Oncology, 40(16_suppl), e13562-e13562.
- Adem, Y. T., et al. (2014).
-
Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
ResearchGate. (2019). Strategies for preparing protein−protein conjugates using homobifunctional linkers. [Link]
-
ResearchGate. (2016). Linker Design for Antibody–Drug Conjugates. [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
ResearchGate. (2021). Synthetic accessibility of versatile bifunctional linker based on piperazine-fused 1,2-dithianes. [Link]
-
Abberior Instruments. (2021). NHS ester protocol for labeling proteins. [Link]
-
ACS Publications. (2022). Structure–Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. [Link]
-
ADC Review. (2019). What are Stable Linkers?. [Link]
-
JACS Au. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]
-
PMC. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
-
ResearchGate. (2015). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
- Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PubMed. (2015). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
PMC. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
A Comprehensive Guide to the Mass Spectral Fragmentation Analysis of 4-(Piperazine-1-carbonyl)benzoic Acid Derivatives
This guide provides an in-depth analysis of the characteristic mass spectral fragmentation patterns of 4-(piperazine-1-carbonyl)benzoic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic underpinnings of fragmentation, offers a comparative framework for analyzing substituted analogues, and provides robust, field-tested experimental protocols. Our objective is to equip you with the expertise to confidently identify, characterize, and differentiate compounds within this important chemical class using tandem mass spectrometry (MS/MS).
Chapter 1: Fundamentals of Tandem Mass Spectrometry for Small Molecule Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of complex molecules.[1] It involves multiple stages of mass analysis, typically separating a precursor ion, fragmenting it, and then analyzing the resulting product ions.[2] This process provides a structural fingerprint that is invaluable for identifying unknown compounds and confirming the structure of synthesized molecules.
The Ionization Process: Electrospray Ionization (ESI)
For a molecule to be analyzed by a mass spectrometer, it must first be ionized. Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally fragile molecules like the piperazine derivatives .[3] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of highly charged droplets.[4] As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase.[5]
For 4-(piperazine-1-carbonyl)benzoic acid derivatives, the presence of basic nitrogen atoms in the piperazine ring makes them prime candidates for positive-ion mode ESI. They readily accept a proton from the solvent (often aided by the addition of a small amount of acid like formic acid to the mobile phase) to form a protonated molecule, denoted as [M+H]⁺.[6] This [M+H]⁺ ion is typically the most abundant peak in the initial mass spectrum (MS1) and serves as the precursor ion for subsequent fragmentation analysis.
The MS/MS Experiment: From Precursor to Product Ions
The power of tandem mass spectrometry lies in its ability to isolate and fragment a specific ion of interest.[7] The process, often performed on instruments like triple quadrupoles (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) hybrids, can be summarized in three key steps:[2][8]
-
MS1 (Precursor Selection): The first mass analyzer is set to select only the ions corresponding to the [M+H]⁺ of the target molecule, filtering out all other ions.
-
Fragmentation (Collision Cell): The selected precursor ions are accelerated into a collision cell, which is filled with an inert gas (e.g., argon or nitrogen).
-
MS2 (Product Ion Analysis): The fragment ions, now called product ions, are transferred to a second mass analyzer, which scans and detects them, generating the MS/MS spectrum.
Collision-Induced Dissociation (CID): The Engine of Fragmentation
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common method used to fragment precursor ions in MS/MS.[9] In this process, the precursor ions collide with neutral gas molecules. During these collisions, some of the ion's kinetic energy is converted into internal vibrational energy.[9] When this internal energy exceeds the dissociation energy of a particular bond, the bond breaks, leading to fragmentation. The extent of fragmentation can be controlled by varying the collision energy, allowing analysts to tune the experiment to generate the most informative spectrum.
Chapter 2: Core Fragmentation Pathways of the 4-(Piperazine-1-carbonyl)benzoic Acid Structure
The fragmentation of the 4-(piperazine-1-carbonyl)benzoic acid core is predictable and governed by the chemical nature of its constituent parts: the benzoic acid moiety, the robust amide linker, and the piperazine ring. Understanding these fundamental cleavage patterns is the key to interpreting the resulting spectra.
The protonated molecule [M+H]⁺ will preferentially fragment at its weakest bonds or through pathways that lead to stable product ions. The primary fragmentation pathways are illustrated below.
-
Pathway A: Amide Bond Cleavage This is often the most significant fragmentation pathway. The C-N bond of the amide linker is relatively labile and its cleavage results in two stable, diagnostic fragments:
-
The Benzoyl Cation ([C₆H₅CO]⁺): This fragment, corresponding to the benzoic acid portion, is consistently observed at m/z 105 . Its formation is favorable due to the stability of the acylium ion.[10]
-
The Protonated Piperazine Moiety: The charge may also be retained by the piperazine fragment, which would be observed at m/z 87 . The relative abundance of the m/z 105 and m/z 87 ions will depend on the gas-phase basicity of the two fragments.
-
-
Pathway B: Piperazine Ring Fragmentation The saturated piperazine ring can undergo characteristic ring-opening fragmentation. This typically involves the cleavage of C-N or C-C bonds within the ring, leading to a series of smaller fragment ions. Common fragments observed from the piperazine ring itself include ions at m/z 70 and m/z 56 .[11] These fragments are highly indicative of the piperazine substructure.
-
Pathway C: Fragmentation Originating from the Benzoic Acid Moiety While less common than amide cleavage, fragmentation can be initiated from the benzoic acid portion. A characteristic loss for benzoic acid derivatives is the neutral loss of water (18 Da) from the protonated carboxylic acid, forming an ion at [M+H - 18]⁺ .[12] This can be followed by the subsequent loss of carbon monoxide (28 Da) to yield a phenyl cation at m/z 77 .[10]
Chapter 3: Comparative Fragmentation Analysis: The Influence of Substituents
The true utility of MS/MS fragmentation analysis comes from its ability to distinguish between closely related analogues. Substituents on either the benzoic acid or piperazine rings will cause predictable mass shifts in the fragment ions, allowing for precise structural determination.
To illustrate this, we will compare the parent compound with two hypothetical substituted derivatives:
-
Derivative 1: Parent Compound (4-(piperazine-1-carbonyl)benzoic acid)
-
Derivative 2: 4-Methoxy-substituted on the benzoic acid ring
-
Derivative 3: 4-Methyl-substituted on the piperazine ring
The table below summarizes the predicted m/z values for the precursor ion and the key fragments from Pathway A (Amide Bond Cleavage), which is often the most diagnostic.
| Ion Description | Pathway | Derivative 1 (Parent) | Derivative 2 (4-Methoxy) | Derivative 3 (4-Methyl) |
| [M+H]⁺ (Precursor Ion) | - | 221.1 | 251.1 | 235.1 |
| Benzoyl Cation Fragment | A | 105.0 | 135.0 (+30 Da) | 105.0 (No Change) |
| Piperazine Fragment | A | 87.1 | 87.1 (No Change) | 101.1 (+14 Da) |
Analysis of Substituent Effects:
-
Derivative 2 (4-Methoxy Substitution): The methoxy group (-OCH₃, +30 Da) is on the benzoic acid ring. As predicted, the mass of the benzoyl cation fragment shifts from m/z 105 to m/z 135. The mass of the piperazine fragment remains unchanged at m/z 87. This pattern unequivocally places the substituent on the benzoic acid portion of the molecule.
-
Derivative 3 (4-Methyl Substitution): The methyl group (-CH₃, +14 Da) is on the piperazine ring. Consequently, the mass of the benzoyl cation remains at m/z 105, while the piperazine fragment shifts from m/z 87 to m/z 101. This fragmentation pattern confirms the location of the methyl group on the piperazine ring.
Chapter 4: Experimental Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for 4-(piperazine-1-carbonyl)benzoic acid derivatives. The causality behind parameter selection is explained to empower the user to adapt the method as needed.
Objective
To develop and validate an LC-MS/MS method for the separation and structural characterization of 4-(piperazine-1-carbonyl)benzoic acid derivatives via fragmentation analysis.
Materials & Reagents
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Analyte(s) of interest
-
Class A volumetric flasks and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer capable of tandem MS, such as a Triple Quadrupole (QqQ) or Q-TOF instrument, equipped with an ESI source.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Causality: Starting with a dilute solution prevents detector saturation and minimizes potential ion suppression effects, ensuring a linear response and high-quality spectra.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A standard C18 column provides excellent retention for these moderately polar compounds. The formic acid aids in protonation for ESI and improves chromatographic peak shape. A gradient elution ensures that derivatives with different polarities are effectively separated and eluted as sharp peaks.[13][14]
-
-
Mass Spectrometer (MS) Settings:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
MS1 Scan: Scan from m/z 100-500 to find the [M+H]⁺ precursor ion.
-
MS/MS Scan (Product Ion Scan):
-
Select the determined [M+H]⁺ as the precursor ion.
-
Collision Energy (CE): Perform experiments at a range of CEs (e.g., 15, 25, and 40 eV).
-
Product Ion Scan Range: m/z 50 to a value just above the precursor mass.
-
-
Causality: A range of collision energies is crucial. Low CE (e.g., 15 eV) may only be sufficient to break the weakest bonds (like the amide bond), providing primary structural information. Higher CE (e.g., 40 eV) will induce more extensive fragmentation, revealing details about the ring structures (Pathway B).[9] This systematic approach ensures a comprehensive fragmentation map is generated.
-
Experimental Workflow Visualization
Chapter 5: Data Interpretation and Best Practices
Interpreting the Spectrum
The final step is to correlate the peaks in your experimental MS/MS spectrum with the predicted fragmentation pathways. Start by identifying the major fragments. For this class of compounds, look for the benzoyl cation (m/z 105 or its substituted analogue) and the characteristic piperazine fragments (m/z 87, 70, 56 or their substituted analogues). The presence and masses of these ions provide strong evidence for the compound's identity and structure.
Importance of High-Resolution Mass Spectrometry (HRMS)
Using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, provides highly accurate mass measurements (typically to four decimal places).[15] This allows for the determination of the elemental formula of each fragment ion. For example, an observed fragment at m/z 105.0335 can be confidently assigned the formula C₇H₅O⁺, confirming it as the benzoyl cation and ruling out other isobaric possibilities. This level of confidence is critical in drug development and metabolite identification.
References
-
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. National Center for Biotechnology Information. [Link]
-
Tandem mass spectrometry. Wikipedia. [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
-
Small Molecule Accurate Mass Analysis. YouTube. [Link]
-
Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]
-
Tandem Mass Spectrometry in the Clinical Laboratory: A Tutorial Overview. ResearchGate. [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]
-
A Beginner's Guide to Mass Spectral Interpretation. Wiley Online Library. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
-
Unraveling the Mechanism of Electrospray Ionization. ACS Publications. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. [Link]
-
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Royal Society of Chemistry. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Wiley Online Library. [Link]
-
6.11: Fragmentation Pathways. Chemistry LibreTexts. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Refubium - Freie Universität Berlin. [Link]
Sources
- 1. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. uab.edu [uab.edu]
- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 8. zefsci.com [zefsci.com]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. geo.fu-berlin.de [geo.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Head-to-Head Comparison: Piperazine-Based Linkers vs. Alternatives in Drug Design
Topic: Head-to-Head Comparison of Piperazine-Based Linkers in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Strategic Pivot to Rigidity
In modern drug discovery—particularly within the realm of Proteolysis Targeting Chimeras (PROTACs) and fragment-based design—the linker has evolved from a passive connector to a critical determinant of pharmacological fate. While Polyethylene Glycol (PEG) and alkyl chains have historically dominated due to synthetic accessibility, they often suffer from poor permeability and high entropic penalties upon binding.
Piperazine-based linkers have emerged as the superior alternative for "rigidifying" drug conjugates.[2] By introducing a conformationally constrained, protonatable scaffold, piperazines can simultaneously optimize solubility , permeability , and ternary complex stability .[] This guide provides a rigorous, data-driven comparison of piperazine linkers against their flexible (PEG/Alkyl) and rigid (Piperidine/Spirocycle) counterparts.
Physicochemical Showdown: Piperazine vs. The Field
The decision to deploy a piperazine linker must be grounded in physicochemical reality. The table below synthesizes comparative data across key medicinal chemistry metrics.
Table 1: Comparative Physicochemical Profile of Common Linkers[4]
| Feature | Piperazine | PEG Chains | Alkyl Chains | Piperidine | Spirocycles (e.g., Spiro[3.3]heptane) |
| Conformational Rigidity | High (Chair conformation) | Low (High entropy) | Low (High entropy) | High | Very High (Fixed vectors) |
| Basicity (pKa) | Tunable (~9.8 / 5.4)* | Neutral | Neutral | High (~11.0) | Tunable (~9-10) |
| Solubility (pH 7.4) | High (Protonatable) | High (Hydrophilic) | Low (Lipophilic) | Moderate | High |
| Permeability (Papp) | Moderate-High | Low (if long chain) | High | High | Moderate-High |
| Metabolic Stability | Moderate (N-oxidation/dealkylation) | Low (Oxidative cleavage) | High | Moderate | High |
| hERG Risk | Moderate (if lipophilic) | Low | Low | High (Cation trapping) | Low-Moderate |
*Note: Piperazine pKa is highly sensitive to N-substitution. N-acylation can drop pKa to ~7.0, reducing hERG liability while maintaining solubility.
Critical Application: PROTAC Linker Design
The most high-impact application of piperazine linkers is in PROTACs, where they govern the formation of the POI-Linker-E3 ternary complex.[2][4][5]
The "Entropy Tax" Argument
Flexible linkers (PEG) impose a steep entropic penalty (
-
Piperazine Advantage: Its pre-organized chair conformation reduces the entropic cost of binding.
-
Case Study (ARD-69): In the design of Androgen Receptor (AR) degraders, replacing a flexible PEG linker with a rigid piperazine-based linker led to a sub-nanomolar
.[6] The rigid linker restricted the spatial orientation of the VHL ligand relative to the warhead, forcing a productive protein-protein interaction (PPI).
Visualization: Linker Impact on Ternary Complex
The following diagram illustrates how linker rigidity influences the probability of forming a stable, cooperativity-driven ternary complex.
Figure 1: Thermodynamic advantage of rigid piperazine linkers in PROTAC ternary complex formation.
Safety & Stability: The hERG & Metabolism Challenge
Mitigating hERG Liability
Basic amines are notorious for inhibiting the hERG potassium channel, leading to QT prolongation.
-
The Problem: Piperidine (pKa ~11) is fully protonated at physiological pH and often gets trapped in the hERG pore.
-
The Piperazine Solution:
-
pKa Modulation: The second nitrogen in piperazine lowers the pKa of the first. N-acylation (forming an amide) further drops the basicity to neutral/near-neutral levels, significantly reducing hERG affinity compared to piperidine.
-
Zwitterion Strategy: Appending a carboxylic acid to the piperazine creates a zwitterion, which is often hERG-silent due to net neutral charge and low lipophilicity.
-
Metabolic Soft Spots
Piperazines are susceptible to Phase I metabolism. Understanding these pathways is crucial for lead optimization.
Figure 2: Primary metabolic liabilities of piperazine and structural mitigation strategies.
Experimental Protocols
To validate the performance of a piperazine linker, the following self-validating workflows are recommended.
Protocol A: Comparative Solubility & pKa Determination
Objective: Quantify the solubility advantage of piperazine vs. alkyl linkers.
-
Preparation: Synthesize the piperazine-linked compound and its alkyl analog.
-
Potentiometric Titration (pKa):
-
Dissolve compound (10 µM) in ionic strength-adjusted water (0.15 M KCl).
-
Titrate with 0.1 M HCl/NaOH using a standardized potentiometric titrator (e.g., Sirius T3).
-
Validation: Ensure the measured pKa matches predicted values (Piperazine ~9.8/5.4).
-
-
Kinetic Solubility Assay:
-
Prepare 10 mM DMSO stocks.
-
Spike into PBS (pH 7.4) to a final concentration of 200 µM.
-
Incubate for 24h at 25°C with shaking.
-
Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.
-
Success Metric: Piperazine analog should show >5-fold solubility increase over alkyl analog.
-
Protocol B: Microsomal Stability Assay
Objective: Assess metabolic vulnerability (N-dealkylation).
-
Incubation:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
-
Sampling:
-
Aliquot at t = 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor for loss of parent and appearance of m/z - R peaks (indicative of N-dealkylation).
-
-
Calculation:
-
Plot ln(% remaining) vs. time to determine
and . -
Benchmark: Acceptable stability is
.
-
References
-
BenchChem. (2025).[1][7][8] The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. Link
-
Zagidullin, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Link
-
Steinebach, C., et al. (2020). Rational Design of PROTAC Linkers: The Impact of Rigidity and Solubility. Journal of Medicinal Chemistry. Link
-
Drug Hunter. (2024).[9] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Link
-
BOC Sciences. (2024). Piperazine & Triazole Linkers - Functional PROTAC Tools.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
